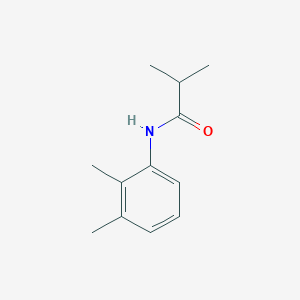![molecular formula C19H25NO B5791795 N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5791795.png)
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine is an organic compound with a complex structure It is characterized by the presence of a methoxy group, dimethylphenyl group, and a phenylethanamine backbone
Preparation Methods
The synthesis of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine typically involves multiple steps. One common synthetic route includes the alkylation of N-methyl-2-phenylethanamine with 4-methoxy-2,3-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine can be compared with other similar compounds, such as:
N-[(4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine: This compound lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-ethyl-2-phenylethanamine: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and interactions.
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanol: The hydroxyl group in place of the amine group can lead to different chemical and biological behaviors.
Properties
IUPAC Name |
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15-16(2)19(21-4)11-10-18(15)14-20(3)13-12-17-8-6-5-7-9-17/h5-11H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREIDOFYDODCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)
![5-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5791732.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline](/img/structure/B5791749.png)
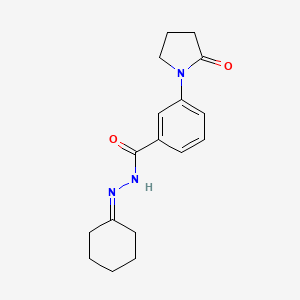
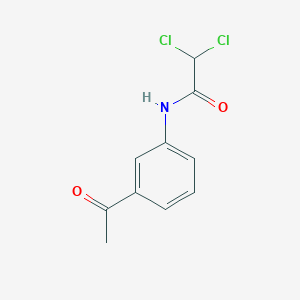
![N~4~-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-MORPHOLINECARBOXAMIDE](/img/structure/B5791769.png)
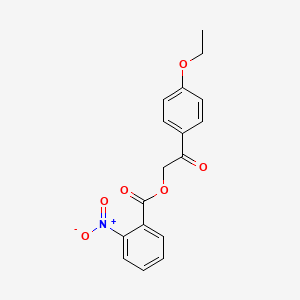
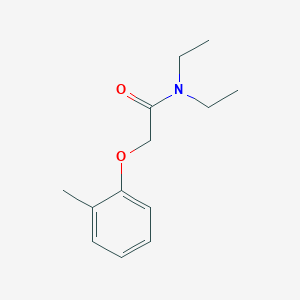
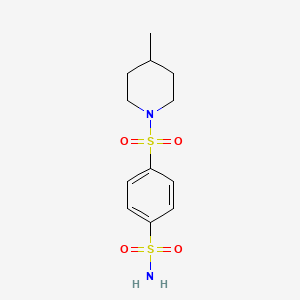
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)
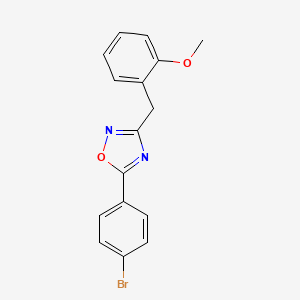
![N-ethyl-3-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5791796.png)
